molecular formula C9H5F5O2 B14851669 4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde

4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde

Cat. No.: B14851669
M. Wt: 240.13 g/mol
InChI Key: MAEZKIVVSZKHTO-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C9H5F5O2. This compound is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzaldehyde ring. One common method is the reaction of 4-hydroxy-3-(trifluoromethyl)benzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-Difluoromethoxy-3-(trifluoromethyl)benzoic acid.

    Reduction: 4-Difluoromethoxy-3-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of electron-withdrawing groups (difluoromethoxy and trifluoromethyl) can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the difluoromethoxy group.

    3-(Difluoromethoxy)-4-(trifluoromethyl)benzaldehyde: Similar structure but with different positioning of the functional groups.

    4-(Difluoromethoxy)benzaldehyde: Lacks the trifluoromethyl group.

Uniqueness

4-Difluoromethoxy-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C9H5F5O2

Molecular Weight

240.13 g/mol

IUPAC Name

4-(difluoromethoxy)-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H5F5O2/c10-8(11)16-7-2-1-5(4-15)3-6(7)9(12,13)14/h1-4,8H

InChI Key

MAEZKIVVSZKHTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)OC(F)F

Origin of Product

United States

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